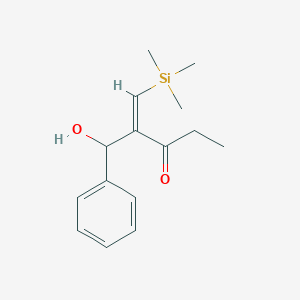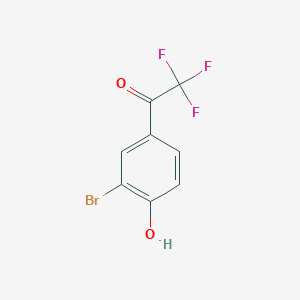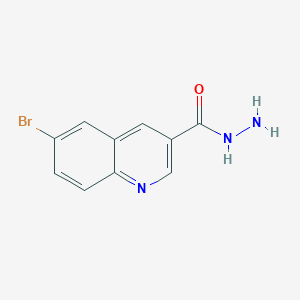
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one is an organic compound that features a hydroxy group, a phenyl group, and a trimethylsilyl group attached to a pentenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be achieved through various organic reactions. One possible route involves the aldol condensation of a trimethylsilyl-substituted aldehyde with a phenyl-substituted ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization and modification.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one exerts its effects would depend on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(Hydroxy(phenyl)methyl)pent-1-en-3-one: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)but-1-en-3-one: Has a shorter carbon chain, which may influence its physical and chemical properties.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)hex-1-en-3-one: Has a longer carbon chain, potentially affecting its solubility and reactivity.
Uniqueness
The presence of the trimethylsilyl group in (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one imparts unique properties, such as increased stability and reactivity towards certain nucleophiles. This makes it a valuable compound for specific synthetic applications.
Propiedades
Fórmula molecular |
C15H22O2Si |
|---|---|
Peso molecular |
262.42 g/mol |
Nombre IUPAC |
(Z)-2-[hydroxy(phenyl)methyl]-1-trimethylsilylpent-1-en-3-one |
InChI |
InChI=1S/C15H22O2Si/c1-5-14(16)13(11-18(2,3)4)15(17)12-9-7-6-8-10-12/h6-11,15,17H,5H2,1-4H3/b13-11+ |
Clave InChI |
KOSHTTUVAJYFDW-ACCUITESSA-N |
SMILES isomérico |
CCC(=O)/C(=C\[Si](C)(C)C)/C(C1=CC=CC=C1)O |
SMILES canónico |
CCC(=O)C(=C[Si](C)(C)C)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)










![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)


